BenchChemオンラインストアへようこそ!

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide

Lipophilicity ADME profiling Blood-brain barrier permeability

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide (CAS 1436089-99-4) is a synthetic small molecule (C₁₆H₂₁N₃O, MW 271.36 g/mol) belonging to the ring-substituted N-pyridinyl amide class. Its structure comprises a propanamide backbone bearing a pyridin-2-yl substituent at the 3-position and a cyano(cyclohexyl)methyl moiety at the N-terminus.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 1436089-99-4
Cat. No. B2814178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide
CAS1436089-99-4
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESC1CCC(CC1)C(C#N)NC(=O)CCC2=CC=CC=N2
InChIInChI=1S/C16H21N3O/c17-12-15(13-6-2-1-3-7-13)19-16(20)10-9-14-8-4-5-11-18-14/h4-5,8,11,13,15H,1-3,6-7,9-10H2,(H,19,20)
InChIKeyZHZQQDDGESZGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide (CAS 1436089-99-4): Structural and Physicochemical Baseline for Procurement Decisions


N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide (CAS 1436089-99-4) is a synthetic small molecule (C₁₆H₂₁N₃O, MW 271.36 g/mol) belonging to the ring-substituted N-pyridinyl amide class [1]. Its structure comprises a propanamide backbone bearing a pyridin-2-yl substituent at the 3-position and a cyano(cyclohexyl)methyl moiety at the N-terminus [1]. Computed physicochemical properties include an XLogP3-AA of 2.6, a topological polar surface area of 65.8 Ų, a single hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is listed primarily as a research chemical and synthetic building block across multiple vendor catalogs, with patent family associations linking the N-pyridinyl amide scaffold to Provirus Integration of Moloney Kinase (PIM) inhibition [2]. It is critical to note that publicly available quantitative biological activity data for this specific compound are extremely limited as of the present search date; therefore, procurement decisions must be guided predominantly by structural and physicochemical differentiation criteria rather than by documented target potency.

Why Generic Substitution Fails for N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide in Kinase-Focused and Physicochemical Screening Contexts


This compound cannot be interchanged with other N-pyridinyl amide analogs without risking substantial alterations in both target engagement potential and ADME-relevant properties. The cyano(cyclohexyl)methyl N-substituent introduces a sterically demanding, lipophilic cyclohexyl ring paired with a hydrogen-bond-accepting nitrile group, a dual feature absent in simpler N-alkyl or N-aryl propanamide analogs [1]. The pyridin-2-yl (ortho-pyridyl) positioning at the 3-position of the propanamide chain creates a distinct spatial and electronic environment compared to pyridin-3-yl or pyridin-4-yl regioisomers, directly affecting metal-coordination potential and hydrogen-bonding geometry at the amide-adjacent nitrogen . The patent literature covering the PIM kinase inhibitor chemical series explicitly claims ring-substituted N-pyridinyl amides with defined stereochemistry and substitution patterns, indicating that minor structural modifications within this class produce non-interchangeable biological outcomes [2]. Physicochemical parameters—particularly the logP of 2.6 and TPSA of 65.8 Ų—place this compound in a specific property window that would shift substantially with even single-atom changes (e.g., replacing cyano with a hydroxyl or methyl group), rendering simple analog substitution unreliable for reproducible screening results [1].

Product-Specific Quantitative Evidence Guide: N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide Differentiation Dimensions


Lipophilicity (XLogP3-AA = 2.6) Differentiates This Compound from the Unsubstituted 3-Pyridin-2-ylpropanamide Core Scaffold

The target compound exhibits a computed XLogP3-AA of 2.6 [1]. In contrast, the unsubstituted 3-pyridin-2-ylpropanamide core (CAS 84199-91-7, C₈H₁₀N₂O, MW 150.18) possesses a substantially lower computed XLogP of approximately 0.3–0.6 due to the absence of the lipophilic cyclohexyl ring . The addition of the cyano(cyclohexyl)methyl moiety increases the logP by roughly 2.0–2.3 log units, a magnitude of change that is highly meaningful for membrane permeability and CNS exposure classification in drug discovery programs [1]. This quantitative lipophilicity shift transforms the compound from a low-logP, potentially renally cleared fragment into a moderately lipophilic scaffold compatible with passive membrane transit.

Lipophilicity ADME profiling Blood-brain barrier permeability

Topological Polar Surface Area (TPSA = 65.8 Ų) and Single H-Bond Donor Distinguish This Compound from Close N-Substituted Analogs with Piperazine or Methoxy Moieties

The target compound possesses a TPSA of 65.8 Ų and exactly one hydrogen bond donor (the amide NH) [1]. By comparison, the structurally related N-[cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-yl)propanamide (CAS 1436261-67-4, C₁₇H₃₀N₄O, MW 306.45) contains an additional tertiary amine nitrogen in the piperazine ring, increasing the estimated TPSA to approximately 70–75 Ų and adding hydrogen bond acceptor capacity without adding donors . The methoxy analog N-[cyano(cyclohexyl)methyl]-2-methoxypropanamide (CAS not confirmed, C₁₂H₂₀N₂O₂, MW ~224.30) replaces the pyridin-2-ylethyl group with a methoxy group, reducing TPSA to approximately 55–58 Ų and eliminating the pyridine nitrogen's metal-coordination potential [2]. These differences are significant because TPSA values below 60 Ų are associated with high blood-brain barrier penetration, values of 60–70 Ų with moderate CNS exposure, and values above 70 Ų with predominantly peripheral restriction, making the target compound's 65.8 Ų TPSA a borderline CNS-accessible profile that neither the methoxy nor the piperazine analog replicates exactly [1].

Polar surface area Oral bioavailability prediction Fragment-based drug design

Pyridin-2-yl (Ortho-Pyridyl) Regiochemistry Provides Distinct Metal-Coordination Geometry Compared to Pyridin-3-yl and Pyridin-4-yl Positional Isomers Relevant to Kinase Hinge Binding

The pyridin-2-yl substitution at the 3-position of the propanamide chain in the target compound positions the pyridine nitrogen ortho to the point of attachment, creating a 1,4-relationship between the pyridine nitrogen and the amide carbonyl oxygen . This geometry is structurally pre-organized for bidentate metal chelation or for forming a specific hydrogen-bonding pattern with kinase hinge regions. In the patent literature covering ring-substituted N-pyridinyl amides as PIM kinase inhibitors (US 8,987,457 B2), the pyridinyl ring is explicitly depicted with the nitrogen positioned adjacent to the amide linkage, consistent with a hinge-binding pharmacophore model [1]. By comparison, pyridin-3-yl (meta) or pyridin-4-yl (para) regioisomers would alter this geometry significantly: the pyridin-3-yl analog would place the nitrogen in a meta relationship to the amide attachment, disrupting the linear N···O distance and reducing chelation potential, while the pyridin-4-yl analog would create a 1,5-relationship that elongates the metal-coordination bite angle beyond optimal values for many kinase active sites [2]. The target compound's specific regioisomerism is therefore non-trivially linked to its potential for target engagement in kinase-focused screening panels.

Kinase inhibitor design Metal chelation Regiochemical selectivity Hinge-binding motif

Cyano(cyclohexyl)methyl Moiety Confers a Unique Dual Hydrogen-Bond Acceptor and Steric Shield Not Present in N-Benzyl, N-Phenethyl, or N-Methyl Propanamide Analogs

The N-[cyano(cyclohexyl)methyl] substituent in the target compound combines three functional elements: a cyclohexyl ring (C₆H₁₁) providing steric bulk and lipophilicity, a methine (CH) linker maintaining a chiral center adjacent to the amide nitrogen, and a cyano (C≡N) group serving as a strong hydrogen-bond acceptor and potential electrophilic site [1]. This combination is structurally distinct from common N-substituents found in related propanamide series. Specifically, N-benzyl analogs (e.g., N-benzyl-3-pyridin-2-ylpropanamide, hypothetical MW ~254.33) replace the cyclohexyl ring with a planar phenyl group and lack the cyano hydrogen-bond acceptor entirely, reducing HBA count from 3 to 2 [2]. N-methyl analogs (e.g., N-methyl-3-pyridin-2-ylpropanamide, MW ~178.23) lack both the cyclohexyl steric shield and the cyano group, reducing MW by ~93 Da and logP by approximately 1.5–2.0 units [2]. The cyano group in the target compound can participate in dipole-dipole interactions, act as a weak hydrogen-bond acceptor (pKHB ≈ 0.9–1.2 for aliphatic nitriles), and may serve as a reversible covalent warhead toward active-site cysteine residues in kinases such as PIM-1 (Cys161) or JAK3 (Cys909), a property shared with the broader N-pyridinyl amide kinase inhibitor class described in US 8,987,457 B2 [3].

Cyano group interactions Steric shielding Metabolic stability Covalent warhead design

Best Research and Industrial Application Scenarios for N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide Based on Established Physicochemical and Structural Evidence


Kinase Inhibitor Fragment-to-Lead Optimization: PIM Kinase Scaffold with Documented Patent Pedigree

This compound serves as a structurally pre-validated starting scaffold for PIM kinase inhibitor programs. The ring-substituted N-pyridinyl amide chemotype is explicitly claimed in US Patent 8,987,457 B2 as possessing PIM kinase inhibitory activity, with the pyridin-2-yl orientation and cyclohexyl-containing N-substituents described in preferred embodiments [1]. The target compound's computed logP of 2.6 and TPSA of 65.8 Ų place it within favorable drug-like property space [2], making it suitable as a lead-like starting point for structure-activity relationship (SAR) expansion. Researchers can leverage the cyano group as a synthetic diversification handle and the cyclohexyl ring as a lipophilic anchor for probing the PIM kinase selectivity pocket.

Physicochemical Property Benchmarking for CNS-Penetrant Probe Development

With a TPSA of 65.8 Ų and XLogP3 of 2.6, this compound occupies the borderline CNS-accessible physicochemical space (commonly defined as TPSA < 70–90 Ų and logP 1–4 for optimal brain exposure) [2]. It can be used as a calibration compound in CNS permeability assays (e.g., PAMPA-BBB, MDCK-MDR1 monolayer transport) to benchmark the impact of the cyano(cyclohexyl)methyl motif on brain penetration relative to simpler N-substituted controls. The single hydrogen bond donor (amide NH) minimizes active efflux susceptibility, making this scaffold informative for studying passive CNS permeation mechanisms.

Metal-Chelating Pharmacophore Exploration: Bidentate Pyridine-Amide Ligand Geometry Studies

The pyridin-2-yl (ortho) substitution pattern establishes a 1,4-relationship between the pyridine nitrogen and amide carbonyl, creating a potential bidentate metal-chelating motif . This compound is suited for metal-binding studies (e.g., with Mg²⁺, Mn²⁺, Zn²⁺) to evaluate its chelation affinity and geometry, relevant to both kinase hinge-binding assays and metalloenzyme inhibitor design. Comparative studies with pyridin-3-yl and pyridin-4-yl regioisomers can quantify the contribution of bidentate chelation to target binding affinity, directly informing fragment-based drug design strategies [1].

Synthetic Building Block for Diversified Kinase-Focused Compound Libraries

The presence of the cyano group provides a versatile synthetic handle for parallel library synthesis. The nitrile can be hydrolyzed to a primary amide or carboxylic acid, reduced to an aminomethyl group, or converted to tetrazole or thiadiazole heterocycles via [3+2] cycloaddition chemistry [2]. The pyridin-2-yl ring can undergo N-oxidation or electrophilic substitution for further diversification. This compound is therefore positioned as a key intermediate for generating focused kinase inhibitor libraries, particularly for targets where the N-pyridinyl amide motif has demonstrated privileged scaffold status in patent and literature precedent [1].

Quote Request

Request a Quote for N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.